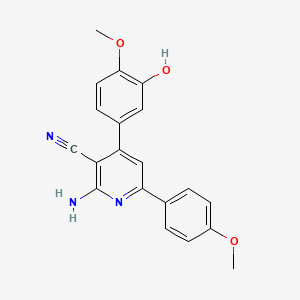
1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as TASP0433864, and it belongs to the class of piperazine derivatives.
Mécanisme D'action
The mechanism of action of 1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with various targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of key enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. It has also been shown to modulate the activity of key receptors involved in pain and inflammation, such as TRPV1 and PPARγ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine are diverse and depend on the target and the dose used. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth. In inflammation and pain research, this compound has been shown to reduce inflammation and pain by modulating the activity of key enzymes and receptors involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its specificity towards key targets involved in cancer, inflammation, and pain. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying these processes. However, one limitation of using this compound is its relatively low solubility, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine. One direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield and purity and reduce the cost of production. Additionally, further studies are needed to understand its pharmacokinetics and pharmacodynamics in vivo and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine involves several steps, including the reaction of 3-methoxybenzylamine with 2-thiophenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized to improve yield and purity and has been reported in scientific literature.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation and pain research, this compound has been shown to reduce inflammation and pain by modulating the activity of key enzymes and receptors involved in these processes.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-15-5-2-4-14(12-15)13-17-7-9-18(10-8-17)23(19,20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLHWYNSPUXEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5312361.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5312370.png)
![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)

![1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B5312420.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)